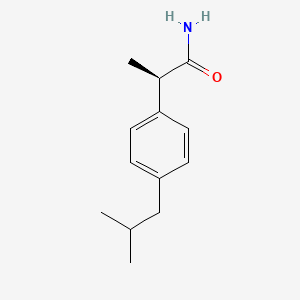

(R)-Ibuprofenamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQKCDCQVNKLW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236322 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121839-78-9 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121839-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121839789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFENAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMA883899Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry of Ibuprofen and its Amide Derivatives

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), presents a classic case study in the pharmacological significance of stereochemistry. As a chiral molecule, its biological activity is almost exclusively attributed to one of its enantiomers. This technical guide provides an in-depth exploration of the stereochemical nuances of ibuprofen, from the differential pharmacology of its (S)- and (R)-enantiomers to the metabolic chiral inversion that occurs in vivo. We will detail field-proven protocols for the chiral resolution of racemic ibuprofen and the analytical techniques required for its stereoselective quantification. Furthermore, this guide examines the strategic synthesis of ibuprofen's amide derivatives as a prodrug approach aimed at mitigating the gastrointestinal side effects associated with the parent compound's free carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of ibuprofen's stereochemistry and its implications for therapeutic design.

The Stereochemical Foundation of Ibuprofen's Activity

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, belongs to the 2-arylpropionic acid (profen) class of NSAIDs.[1][2] Its molecular structure contains a single stereocenter at the alpha-position of the propionate group, giving rise to two non-superimposable mirror images, or enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1][3][4] While these enantiomers share identical physical properties such as melting point and solubility, their interaction with the chiral environment of the human body, particularly enzymes and receptors, is profoundly different.[3]

Caption: The metabolic pathway of in vivo chiral inversion of (R)-ibuprofen.

Enantioselective Synthesis and Resolution Strategies

The superior pharmacological profile of (S)-ibuprofen has driven the development of methods to produce it as a single-enantiomer drug (dexibuprofen). [4][5]This offers the potential for a better therapeutic index, achieving the same efficacy with a lower dose and potentially reducing side effects. [4]Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Modern synthetic chemistry focuses on creating the (S)-enantiomer directly. These methods often involve catalytic processes that introduce the chiral center with high enantioselectivity. Examples include asymmetric hydrovinylation of vinyl arenes followed by oxidation, or iron-catalyzed Suzuki-Miyaura coupling strategies. [2][6]These approaches are elegant but can require expensive catalysts and stringent reaction conditions. [7]

Chiral Resolution of Racemic Ibuprofen

Chiral resolution remains a robust and industrially viable method for obtaining single enantiomers from a racemate. [8]The most common approach is the formation of diastereomeric salts.

Causality Behind the Method: Enantiomers cannot be separated by standard techniques like crystallization because they have identical physical properties. The core principle of this resolution is to react the racemic carboxylic acid (ibuprofen) with a single, pure enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

This protocol describes the resolution of racemic ibuprofen using (S)-(-)-α-phenethylamine as the resolving agent. [9] Step 1: Diastereomeric Salt Formation

-

Dissolve 10.0 g of racemic ibuprofen in 150 mL of a suitable solvent (e.g., methanol or a mixture of hexane and isopropyl alcohol) in a 250 mL Erlenmeyer flask.

-

Gently warm the solution to approximately 50-60°C to ensure complete dissolution.

-

In a separate beaker, dissolve an equimolar amount of the resolving agent, (S)-(-)-α-phenethylamine, in a minimal amount of the same solvent.

-

Slowly add the resolving agent solution to the warm ibuprofen solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization. The less soluble diastereomeric salt, the (S)-ibuprofen-(S)-α-phenethylamine salt, will preferentially precipitate. [10] Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble (R)-ibuprofen-(S)-α-phenethylamine salt.

-

Dry the crystals thoroughly.

Step 3: Liberation and Recovery of (S)-Ibuprofen

-

Transfer the dried diastereomeric salt crystals to a separatory funnel.

-

Add approximately 50 mL of 2 M hydrochloric acid (HCl). This strong acid will protonate the ibuprofen carboxylate and the phenethylamine, breaking the salt. [10]3. Add 50 mL of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) to extract the now neutral, water-insoluble (S)-ibuprofen. [10]4. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the lower aqueous layer (containing the protonated resolving agent) and collect the upper organic layer.

-

Wash the organic layer with brine (saturated NaCl solution), then dry it over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the solid, enantiomerically-enriched (S)-ibuprofen.

Caption: Workflow for the chiral resolution of ibuprofen via diastereomeric salt formation.

Analytical Validation: Chiral High-Performance Liquid Chromatography (HPLC)

Verifying the success of a resolution or an asymmetric synthesis is critical. Enantiomeric excess (%ee) is the standard measure of chiral purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for separating and quantifying enantiomers. [11][5][12] Causality Behind the Method: A CSP is composed of a single enantiomer of a chiral molecule bonded to a solid support (like silica). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase. These transient, diastereomeric interactions lead to different retention times, allowing for their separation and quantification.

System: HPLC system with a UV detector. Column: Chiralcel OD-H or similar polysaccharide-based chiral column. Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a strong acid like trifluoroacetic acid (TFA). A typical ratio is 90:10:0.1 (Hexane:IPA:TFA). The acid is crucial as it suppresses the ionization of ibuprofen's carboxylic acid group, leading to sharper peaks and better resolution. Flow Rate: 1.0 mL/min. Detection: UV at 220 nm. Sample Preparation: Dissolve a small amount of the ibuprofen sample in the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of racemic ibuprofen to determine the retention times for both the (R)- and (S)-enantiomers.

-

Inject the resolved sample.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Ibuprofen Amide Derivatives: A Prodrug Strategy for Enhanced Safety

A significant drawback of NSAIDs, including ibuprofen, is the risk of gastrointestinal (GI) toxicity, such as irritation and ulceration. [13]This is largely attributed to the direct topical irritation caused by the free carboxylic acid group on the gastric mucosa. [14]A key strategy to mitigate this is the development of prodrugs. [13][15][16] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug. [17]By temporarily masking the free carboxylic acid group of ibuprofen, its direct contact with the stomach lining is prevented. Amide derivatives are an excellent choice for this purpose. [17][18]

Caption: The ibuprofen amide prodrug strategy to reduce GI toxicity.

Synthesis and Stereochemistry of Amide Derivatives

The synthesis of ibuprofen amides is typically achieved through standard peptide coupling reactions, which form an amide bond between the carboxylic acid of ibuprofen and a selected amine. [19]It is critical that these coupling conditions do not cause racemization at the chiral center of ibuprofen.

Reagents: Racemic or enantiopure ibuprofen, a primary amine (e.g., aniline), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), and a suitable solvent like acetonitrile (MeCN).

Causality Behind the Method: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures, which can cause racemization. A coupling agent like EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under mild conditions. HOBt is often added to suppress side reactions and minimize racemization.

Procedure:

-

Dissolve ibuprofen (1.0 eq) and HOBt (1.2 eq) in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the selected amine (1.1 eq) to the solution.

-

Cool the mixture in an ice bath and add EDC (1.2 eq) portion-wise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure ibuprofen amide derivative.

The resulting amide prodrugs are generally more lipophilic and, upon oral administration, can be absorbed and subsequently hydrolyzed by amidase enzymes in the plasma and liver to release the active ibuprofen, thereby bypassing the initial gastric irritation. [14][17]

Conclusion

The stereochemistry of ibuprofen is not merely an academic curiosity but a fundamental determinant of its pharmacological profile. The differential activity between the (S)- and (R)-enantiomers, coupled with the elegant in vivo chiral inversion mechanism, makes ibuprofen a compelling subject for study in drug development. An understanding of the principles and protocols for chiral resolution and stereoselective analysis is essential for the development of advanced formulations like enantiopure dexibuprofen. Furthermore, the strategic application of prodrug chemistry, specifically through the synthesis of amide derivatives, demonstrates a viable pathway to improve the safety profile of this vital NSAID. Continued research in these areas will undoubtedly lead to more effective and safer anti-inflammatory therapies.

References

-

News-Medical. Ibuprofen Chemistry. [Link]

-

Wikipedia. Ibuprofen. [Link]

-

Bhaskar, R. et al. (2004). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. [Link]

-

Brooks, C. J. W. & Gilbert, M. T. (1975). Ibuprofen stereochemistry: double-the-trouble?. PubMed. [Link]

-

Ge, J. et al. (2009). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy chinese volunteers. PubMed. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. ibuprofen. [Link]

-

Lee, E. J. et al. (1991). Stereoselective metabolism of R-, S- and racemic ibuprofen. ResearchGate. [Link]

-

Lombardo, A. et al. (1998). Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates. PubMed. [Link]

-

The Organic Chemistry Tutor. (2020). Organic Chemistry - Ibuprofen Synthesis Mechanism. YouTube. [Link]

-

Zhang, Y. et al. (2019). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). MDPI. [Link]

-

Chen, C. Y. et al. (1991). Metabolic inversion of stereoisomeric ibuprofen in man. PubMed. [Link]

-

Chen, C. S. et al. (1991). Metabolic stereoisomeric inversion of ibuprofen in mammals. PubMed. [Link]

-

ChemConnections. (n.d.). Resolution of Ibuprofen. [Link]

-

Lee, J. H. et al. (2021). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. [Link]

-

Senpai Learn. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]

-

Chiralpedia. (2025). Ibuprofen. [Link]

-

Park, J. et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH. [Link]

-

Davies, N. M. (1998). Ibuprofen stereochemistry: double-the-trouble?. Semantic Scholar. [Link]

-

McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ACS Publications. [Link]

-

McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen. ChemConnections. [Link]

-

Brunet-Romero, E. (2014). IBUPROFEN enantiomer separation (English). YouTube. [Link]

-

Gunawan, I. et al. (2004). Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of Ibuprofen amides 18–27. [Link]

-

Datar, P. A. & De, A. (2018). Prodrugs of NSAIDs: A Review. PMC - NIH. [Link]

-

RajanBabu, T. V. et al. (2003). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. NIH. [Link]

- Google Patents. (2008).

-

Chemistry Steps. (n.d.). Synthesis of Ibuprofen. [Link]

-

Rautio, J. et al. (2018). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. MDPI. [Link]

-

ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

-

Siódmiak, T. & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Kumar, A. et al. (2022). Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review. PubMed. [Link]

-

Ge, J. et al. (2009). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Europe PMC. [Link]

-

Journal of Applied Bioanalysis. (2024). Synthesis And In Silico Studies Of Ibuprofen Amide Derivatives. [Link]

-

Mehta, N. et al. (2010). SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF IBUPROFEN. International Journal of ChemTech Research. [Link]

-

Venkatesan, P. et al. (2006). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. [Link]

-

Siódmiak, T. & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Datar, P. A. & De, A. (2018). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal. [Link]

-

Husain, A. et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Ibuprofen – Chiralpedia [chiralpedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. saspublishers.com [saspublishers.com]

- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 19. researchgate.net [researchgate.net]

Introduction to Chiral Inversion of (R)-Ibuprofen

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen represents a unique pharmacokinetic anomaly. While marketed as a racemic mixture (50:50 (R) and (S)), the therapeutic efficacy is almost exclusively driven by the (S)-enantiomer (dexibuprofen), which inhibits cyclooxygenase (COX) enzymes. The (R)-enantiomer, initially considered pharmacologically inert, undergoes a unidirectional metabolic "rescue" in vivo known as chiral inversion .[1][2]

This guide dissects the mechanistic, enzymatic, and experimental dimensions of this inversion.[3] For drug developers, understanding this pathway is not merely academic; it is critical for interpreting PK/PD discrepancies, assessing hepatotoxicity risks associated with Coenzyme A (CoA) sequestration, and designing robust bioanalytical assays.

The Stereochemical Imperative

Ibuprofen (2-(4-isobutylphenyl)propionic acid) possesses a single chiral center at the

-

(S)-Ibuprofen (Eutomer): Potent inhibitor of COX-1 and COX-2.[4][5]

-

(R)-Ibuprofen (Distomer): Weak/inactive against COX in vitro.[5]

In vivo, approximately 35–70% of the administered (R)-enantiomer is inverted to the (S)-form.[5] This effectively makes the (R)-enantiomer a "pro-drug" for the active species. Crucially, this process is unidirectional ; (S)-ibuprofen does not convert back to (R).

The Mechanistic Core: The CoA Thioester Pathway

The inversion does not occur via simple deprotonation/reprotonation. It is an enzymatically driven, three-step metabolic cycle occurring primarily in the liver (hepatocytes).

The Three-Step Mechanism

-

Activation (Stereoselective): The carboxyl group of (R)-ibuprofen is activated by Long-chain Fatty Acyl-CoA Synthetase to form a high-energy thioester, (R)-Ibuprofen-CoA. This enzyme exhibits high stereoselectivity for the (R)-enantiomer; (S)-ibuprofen is a poor substrate for this activation step, preventing the reverse reaction.

-

Epimerization: The (R)-Ibuprofen-CoA is epimerized to (S)-Ibuprofen-CoA by

-Methylacyl-CoA Racemase (AMACR) .[1] This enzyme, also known as P504S, normally handles branched-chain fatty acids (like phytanic acid).[6] -

Hydrolysis: The (S)-Ibuprofen-CoA is rapidly hydrolyzed by Acyl-CoA Hydrolase (thioesterase) to release free (S)-Ibuprofen and Coenzyme A.

Pathway Visualization

The following diagram illustrates the unidirectional flow and the enzymatic checkpoints.

Figure 1: The unidirectional metabolic inversion of (R)-Ibuprofen via the CoA-thioester intermediate pathway.

Enzymology & Kinetics

The efficiency of this inversion is dictated by the kinetic parameters of the enzymes involved.

| Parameter | Enzyme / Process | Value / Note | Significance |

| Primary Enzyme | Highly expressed in Liver/Kidney | Also a marker for prostate cancer (P504S); ibuprofen inhibits AMACR.[1][6][7][8] | |

| Activation Rate ( | Acyl-CoA Synthetase | ~1.3 | The rate-limiting step for entry into the inversion pathway. |

| Hydrolysis Rate ( | Acyl-CoA Hydrolase | ~6.8 | Rapid hydrolysis prevents accumulation of the CoA ester. |

| Fractional Inversion | Systemic | 35% – 70% (Humans) | High inter-individual variability; dependent on liver function. |

Scientific Insight: The "bottleneck" is often the initial activation. Because (S)-ibuprofen is not effectively activated to its CoA ester, it escapes the racemase activity of AMACR, preserving its chirality.

Experimental Protocol: In Vitro Hepatocyte Assay

To study this phenomenon, simple microsomes are often insufficient because the inversion requires cytosolic enzymes and cofactors (ATP, CoA). Isolated Hepatocytes are the gold standard model.

The Self-Validating Workflow

This protocol is designed to ensure data integrity by incorporating metabolic viability markers and negative controls.

Materials:

-

Freshly isolated or cryopreserved hepatocytes (Rat or Human).

-

Test Article: Pure (R)-Ibuprofen (must be >99% enantiomeric excess).

-

Media: Williams' Medium E supplemented with L-glutamine.

-

Quenching Agent: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology:

-

Thawing & Acclimation: Thaw cryopreserved hepatocytes and resuspend in media to a density of

cells/mL. Allow to acclimate for 15 minutes at 37°C.-

Validation Check: Trypan blue exclusion must show >80% viability.

-

-

Initiation: Add (R)-Ibuprofen (Final concentration

) to the hepatocyte suspension.-

Control A: Heat-inactivated hepatocytes (Negative Control for chemical instability).

-

Control B: (S)-Ibuprofen incubation (To confirm lack of S-to-R inversion).

-

-

Incubation: Incubate in a shaking water bath (37°C, 95% air/5%

). -

Sampling: At

minutes, remove -

Quenching: Immediately transfer aliquot into

ice-cold Quenching Agent containing Internal Standard (e.g., -

Extraction: Centrifuge at 4000g for 10 mins. Collect supernatant.

-

Analysis: Analyze via Chiral LC-MS/MS.

Analytical Workflow Diagram

Figure 2: Experimental workflow for assessing chiral inversion kinetics in vitro.

Clinical & Toxicological Implications

While the inversion enhances therapeutic efficacy, the mechanism carries toxicological baggage.

-

CoA Sequestration: The formation of Ibuprofen-CoA consumes intracellular Coenzyme A. At high doses, this can deplete the mitochondrial CoA pool, potentially interfering with

-oxidation of fatty acids and the TCA cycle. This is a proposed mechanism for the idiosyncratic hepatotoxicity observed with some profens. -

Lipid Hybrid Formation: The Ibuprofen-CoA intermediate can occasionally be utilized by acyltransferases to incorporate ibuprofen into triglycerides or phospholipids. These "hybrid lipids" can accumulate in adipose tissue, leading to prolonged drug persistence.

-

AMACR Inhibition: Interestingly, ibuprofen species can inhibit AMACR.[6][8] Since AMACR is upregulated in prostate cancer, there is ongoing research into the chemopreventive properties of ibuprofen specifically targeting this enzyme.

References

-

Mechanism of Chiral Inversion: Tracy, T. S., et al. "Metabolic chiral inversion of ibuprofen in isolated rat hepatocytes." Drug Metabolism and Disposition, 1991.

-

AMACR Role: Lloyd, M. D., et al. "Chiral inversion of 2-arylpropionyl-CoA esters by human ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-methylacyl-CoA racemase 1A (P504S)." Chemical Communications, 2011.[9] -

Toxicity & CoA Sequestration: Grillo, M. P., et al. "Taurine conjugation of ibuprofen in humans and in rat liver in vitro. Relationship to metabolic chiral inversion." Drug Metabolism and Disposition, 2008.[2]

-

AMACR Inhibition & Cancer: Festuccia, C., et al. "Trifluoroibuprofen Inhibits

-Methylacyl Coenzyme A Racemase (AMACR/P504S)..."[6] Anti-Cancer Agents in Medicinal Chemistry, 2014. -

General Pharmacokinetics: Davies, N. M. "Clinical pharmacokinetics of ibuprofen. The first 30 years." Clinical Pharmacokinetics, 1998.

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ibuprofen – Chiralpedia [chiralpedia.com]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. eurekaselect.com [eurekaselect.com]

- 7. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoroibuprofen inhibits α-methylacyl coenzyme A racemase (AMACR/P504S), reduces cancer cell proliferation and inhibits in vivo tumor growth in aggressive prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]

Chiral Crossroads: An In-depth Technical Guide to the Physicochemical Characteristics of Ibuprofen Enantiomers

Foreword: The Two Faces of a Common Analgesic

Ibuprofen, a household name for pain and inflammation relief, presents a fascinating case study in the profound impact of stereochemistry on pharmacological activity. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While chemically identical in an achiral environment, these two molecules exhibit markedly different behaviors within the chiral landscape of the human body. This guide provides a comprehensive exploration of the distinct physicochemical characteristics of ibuprofen enantiomers, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these nuances is paramount for optimizing therapeutic efficacy, minimizing adverse effects, and innovating in the field of non-steroidal anti-inflammatory drugs (NSAIDs).

The Physicochemical Dichotomy: (S)- and (R)-Ibuprofen

While sharing the same chemical formula and connectivity, the spatial arrangement of atoms in (S)- and (R)-ibuprofen leads to subtle yet significant differences in their physical and biological properties.

Core Physicochemical Properties

The distinct crystalline structures of the enantiomers and the racemic mixture give rise to variations in their melting points and solubility profiles.

| Property | (S)-(+)-Ibuprofen (Dexibuprofen) | (R)-(-)-Ibuprofen | Racemic (±)-Ibuprofen |

| Melting Point | 52-54 °C (325-327 K)[1] | 50.5-52.5 °C[2] | 75-78 °C[3] |

| pKa | 4.44[4] | 4.44[4] | 4.4[5] |

| Specific Rotation ([α]D) | +58° to +60° (c=2, EtOH) | -58° to -60° (c=2, EtOH)[2] | 0° |

| Aqueous Solubility | Poor (<1 mg/mL)[6] | Poor (<1 mg/mL)[6] | Poor (<1 mg/mL)[6] |

| Solubility in Organic Solvents | Very soluble in ethanol, methanol, acetone, and dichloromethane[3] | Slightly soluble in chloroform, ethanol, and methanol[7] | Very soluble in ethanol (66.18 g/100 mL at 40 °C for 90% EtOH), methanol, acetone, and dichloromethane[3] |

Expert Insight: The lower melting point of the individual enantiomers compared to the racemic mixture is a classic example of a racemic compound, where the crystal lattice of the racemate is more stable than that of the individual enantiomers. This has implications for formulation and dissolution rates.

Spectroscopic Signatures

Spectroscopic techniques are invaluable for distinguishing between the enantiomers and determining their purity.

-

UV-Visible Spectroscopy: Both enantiomers and the racemate exhibit identical UV spectra, as this technique is not sensitive to chirality. The absorption maxima are typically observed around 223 nm, 264 nm, and 272 nm, with a shoulder at 258 nm.[6]

-

Circular Dichroism (CD) Spectroscopy: This technique is exquisitely sensitive to chirality and is a powerful tool for differentiating between (S)- and (R)-ibuprofen. The enantiomers produce mirror-image CD spectra, allowing for their individual quantification and the determination of enantiomeric excess in a mixture.[8]

The Pharmacological Divide and the Phenomenon of Chiral Inversion

The biological significance of ibuprofen's chirality is profound. The anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-enantiomer.[6] The (R)-enantiomer is largely inactive in vitro.

However, the human body possesses a remarkable enzymatic machinery that facilitates the unidirectional chiral inversion of (R)-ibuprofen to the active (S)-ibuprofen. This metabolic process is a key factor in the clinical efficacy of racemic ibuprofen.

Caption: Unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen in vivo.

Expert Insight: The extent of this inversion can vary among individuals, which can contribute to inter-patient variability in response to racemic ibuprofen. The development of enantiopure (S)-ibuprofen (dexibuprofen) was driven by the desire to provide a more consistent therapeutic effect and potentially reduce metabolic load.

Methodologies for Enantioselective Analysis

The ability to separate and quantify the individual enantiomers of ibuprofen is crucial for quality control, pharmacokinetic studies, and the development of enantiopure formulations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioseparation of ibuprofen. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Workflow for Chiral HPLC Analysis of Ibuprofen:

Sources

- 1. Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 51146-57-7 (R)-(-)-Ibuprofen AKSci Y1622 [aksci.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. (R)-(-)-IBUPROFEN | 51146-57-7 [chemicalbook.com]

- 6. jasco-global.com [jasco-global.com]

- 7. gup.ugal.ro [gup.ugal.ro]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enantioselective HPLC Analysis of Ibuprofenamide

Introduction & Scientific Rationale

The Chiral Challenge

Ibuprofen is a classic 2-arylpropionic acid (NSAID) where the pharmacological activity resides primarily in the (

The Separation Strategy

While ibuprofen (acid) requires acidic modifiers (e.g., TFA) to suppress ionization and prevent peak tailing, ibuprofenamide is neutral. This allows for a robust Normal Phase (NP) separation strategy using Amylose-based CSPs.

We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) as the selector.[2] The separation mechanism relies on a "three-point interaction" model:

-

Hydrogen Bonding: Between the analyte's amide -NH and -C=O groups and the carbamate moieties of the CSP.

- Interactions: Between the phenyl ring of ibuprofenamide and the aromatic rings of the CSP.

-

Steric Inclusion: The fit of the hydrophobic isobutyl tail into the chiral grooves of the amylose polymer.

Method Development Workflow

The following diagram illustrates the decision matrix for developing this protocol, ensuring efficiency and reproducibility.

Figure 1: Strategic workflow for the development of the enantioselective method.

Detailed Experimental Protocol

Equipment & Reagents[2][3]

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

-

Column: Chiralpak AD-H (

mm, 5-

Note: The "H" denotes high efficiency (5

m). Standard AD (10

-

-

Reagents:

-

n-Hexane (HPLC Grade,

99%) -

2-Propanol (IPA) (HPLC Grade)

-

Ibuprofenamide Reference Standard (Racemic)

-

Chromatographic Conditions

The following parameters have been optimized for maximum resolution (

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane : 2-Propanol (90 : 10 v/v) | Hexane provides the non-polar carrier; IPA acts as the polar modifier to regulate retention and H-bonding. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 5 |

| Column Temp | 25°C | Lower temperatures generally increase enantioselectivity ( |

| Detection | UV @ 220 nm | The amide bond absorbs strongly at 220 nm. 254 nm is less sensitive (aromatic ring only). |

| Injection Vol | 10 | Standard analytical volume. |

| Run Time | 15 minutes | Sufficient to elute both enantiomers and re-equilibrate. |

Sample Preparation

-

Stock Solution: Weigh 10 mg of Ibuprofenamide racemate into a 10 mL volumetric flask.

-

Dissolution: Dissolve in 100% 2-Propanol (IPA). Sonicate for 2 minutes.

-

Working Standard: Dilute the stock 1:10 with the Mobile Phase (Hexane/IPA 90:10) to reach a final concentration of ~0.1 mg/mL.

-

Critical Step: Diluting with mobile phase prevents "solvent shock" which can cause peak distortion.

-

Interaction Mechanism & Causality

Understanding why the separation works is crucial for troubleshooting. The amide group of ibuprofenamide is the "handle" for chiral recognition.

Figure 2: Mechanistic interactions driving the enantioseparation.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must meet specific System Suitability criteria before every sample set.

System Suitability Criteria

-

Resolution (

): -

Tailing Factor (

): -

Theoretical Plates (

):

Linear Range & Sensitivity

-

Linearity:

-

LOD: ~0.5

g/mL (Signal-to-Noise = 3). -

LOQ: ~1.5

g/mL (Signal-to-Noise = 10).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Resolution | Column contamination or mobile phase evaporation. | Flush column with 100% Ethanol (if immobilized) or 90:10 Hex/IPA. Prepare fresh mobile phase. |

| Peak Tailing | Secondary interactions with silanols. | Although rare for amides, adding 0.1% Diethylamine (DEA) to the mobile phase can mask silanols. |

| Retention Time Shift | Temperature fluctuation.[3] | Ensure column oven is stable at 25°C |

References

-

Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[4] [Link]

-

VTechWorks. (2000). Chiral Separations: Enantioseparation of profens on Chiralpak AD and Chiralcel OD. Virginia Polytechnic Institute and State University. [Link]

-

Der Pharma Chemica. (2011). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. [Link]

Sources

- 1. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 4. chiraltech.com [chiraltech.com]

Application Note: Enantioselective Analysis of Ibuprofen Derivatives by Chiral Gas Chromatography

Abstract

This application note presents a detailed and robust method for the chiral separation of ibuprofen and its derivatives using gas chromatography (GC). Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral compound, with the S-(+)-enantiomer possessing the majority of the desired pharmacological activity. Consequently, accurate enantioselective analysis is critical in pharmaceutical research, development, and quality control. This guide provides a comprehensive protocol, from sample preparation and derivatization to GC analysis, grounded in the principles of chiral recognition on cyclodextrin-based stationary phases. The methodologies described herein are designed to provide high-resolution separation and accurate quantification of ibuprofen enantiomers, ensuring scientific rigor and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Ibuprofen's Therapeutic Action

Ibuprofen is a chiral molecule belonging to the 2-arylpropionic acid class, with a single stereocenter in its propionic acid side chain, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1] The therapeutic effects of ibuprofen, such as pain relief and reduction of inflammation and fever, are primarily attributed to the S-(+)-enantiomer.[1][2] This enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[1] While the R-(-)-enantiomer is less active, it can undergo in-vivo conversion to the S-(+)-form.[2] The differential pharmacological activity of these enantiomers underscores the necessity for stereoselective analytical methods to ensure the quality, efficacy, and safety of ibuprofen-containing pharmaceutical products.[3]

Gas chromatography (GC) offers a powerful technique for the enantioselective analysis of volatile and thermally stable compounds.[2][4] For non-volatile compounds like ibuprofen, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. This guide will focus on a validated approach for the chiral GC separation of ibuprofen derivatives.

The Cornerstone of Separation: Chiral Recognition Mechanism

The enantioselective separation of ibuprofen derivatives in GC is achieved through the use of a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective and widely used for this purpose.[2][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the derivatized ibuprofen and the chiral selector of the stationary phase.[6]

This "chiral recognition" is governed by a combination of interactions, primarily:

-

Inclusion Complexation: The hydrophobic cavity of the cyclodextrin molecule can include the nonpolar parts of the analyte molecule.[5][7][8] The different spatial arrangements of the enantiomers lead to varying degrees of fit and interaction strength within the cavity.

-

Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin can form hydrogen bonds with polar functional groups on the analyte. The stereochemistry of the enantiomer will dictate the proximity and geometry of these interactions.[5]

The sum of these interactions results in different retention times for the two enantiomers, allowing for their separation and quantification.[6]

Experimental Workflow: From Sample to Signal

The overall workflow for the chiral GC analysis of ibuprofen derivatives can be visualized as a multi-step process, from initial sample handling to the final data interpretation.

Figure 1: General experimental workflow for chiral GC analysis of ibuprofen.

Sample Preparation and Derivatization: Enhancing Volatility

Due to its carboxylic acid group, ibuprofen is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is essential. This process converts the polar carboxyl group into a less polar and more volatile functional group. Common derivatization strategies include esterification to form alkyl esters (e.g., methyl, ethyl) or silylation.

For this protocol, we will focus on silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used and effective silylating agent.[9] This reaction replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[9]

Protocol: Silylation of Ibuprofen

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the ibuprofen reference standard and sample in a suitable solvent (e.g., acetonitrile, ethyl acetate) to a known concentration (e.g., 1 mg/mL).

-

-

Derivatization Reaction:

-

Transfer 100 µL of the ibuprofen solution to a clean, dry autosampler vial.

-

Add 100 µL of MSTFA.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC injection.

-

The choice of derivatization reagent is crucial for achieving good chromatographic results. MSTFA is often preferred due to its high reactivity and the formation of stable TMS derivatives.[9]

Gas Chromatography (GC) Methodology

The heart of the enantioselective analysis lies in the GC system equipped with a chiral capillary column.

Chiral Stationary Phase (CSP) Selection

The selection of the appropriate CSP is paramount for successful chiral separation. For ibuprofen and its derivatives, cyclodextrin-based CSPs have demonstrated excellent performance.[2] Permethylated β-cyclodextrin stationary phases are particularly effective.[2] The cavity size of the β-cyclodextrin and the derivatization of its hydroxyl groups create a chiral environment conducive to the separation of ibuprofen enantiomers.

Optimized GC Parameters

The following table outlines a typical set of GC parameters for the analysis of TMS-derivatized ibuprofen enantiomers. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC System | Gas Chromatograph with FID or MS detector | FID is a robust and universal detector for organic compounds. MS provides mass information for peak identification and enhanced sensitivity. |

| Chiral Column | Permethylated β-cyclodextrin (e.g., 25 m x 0.22 mm, 0.25 µm film thickness) | Provides excellent enantioselectivity for ibuprofen derivatives.[2] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times and higher efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks. |

| Injection Volume | 1 µL | A typical injection volume for capillary GC. |

| Oven Program | Initial: 100°C, hold for 1 minRamp: 5°C/min to 200°CHold: 5 min | A temperature ramp allows for the separation of the enantiomers with good resolution and reasonable analysis time. |

| Detector Temp. | FID: 280 °CMS Transfer Line: 280 °C | Prevents condensation of the analytes in the detector. |

Method Validation: Ensuring Reliability and Accuracy

A validated analytical method provides confidence in the generated data. Key validation parameters to be assessed include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%RSD) | Intra-day: ≤ 1.17%Inter-day: ≤ 3.71%[9] |

| Accuracy (% Recovery) | 95% - 105% |

| LOD | 0.15 µg/mL[9] |

| LOQ | 0.45 µg/mL[9] |

Note: The precision, LOD, and LOQ values are based on a validated GC-MS method for ibuprofen and serve as a reference.[9] These should be experimentally determined for the specific chiral method.

Step-by-Step Protocol for Chiral GC Analysis of Ibuprofen Derivatives

This protocol provides a comprehensive, step-by-step guide for the entire analytical procedure.

Materials and Reagents

-

Ibuprofen reference standard (racemic, S-(+)- and R-(-)-enantiomers if available)

-

Ibuprofen sample for analysis

-

Acetonitrile (or other suitable solvent), HPLC grade

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC autosampler vials with caps

-

Pipettes and tips

-

Vortex mixer

-

Heating block or oven

Instrumentation

-

Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., permethylated β-cyclodextrin).

-

Data acquisition and processing software.

Procedure

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of racemic ibuprofen in acetonitrile.

-

If available, prepare individual stock solutions of the S-(+)- and R-(-)-enantiomers to confirm elution order.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the racemic stock solution to prepare calibration standards at five different concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations from a separate stock solution.

-

-

Sample Preparation:

-

Accurately weigh the ibuprofen sample and dissolve it in acetonitrile to achieve a concentration within the calibration range.

-

-

Derivatization:

-

Transfer 100 µL of each standard, QC sample, and sample solution into separate autosampler vials.

-

Add 100 µL of MSTFA to each vial.

-

Cap the vials, vortex for 30 seconds, and heat at 60°C for 30 minutes.

-

Allow the vials to cool to room temperature.

-

-

GC Analysis:

-

Set up the GC system with the parameters outlined in Section 4.2.

-

Create a sequence including solvent blanks, calibration standards, QC samples, and the prepared samples.

-

Inject 1 µL of each solution into the GC.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the two ibuprofen enantiomers.

-

Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

-

Determine the concentration of each enantiomer in the samples using the calibration curve.

-

Calculate the enantiomeric excess (%ee) if required.

-

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the chiral separation of ibuprofen derivatives by gas chromatography. By following the detailed protocols for sample preparation, derivatization, and GC analysis, researchers can achieve reliable and accurate enantioselective quantification. The principles of chiral recognition on cyclodextrin-based stationary phases, coupled with a robustly validated method, are essential for ensuring the quality and efficacy of ibuprofen in pharmaceutical applications.

References

-

Kovács, R., et al. (2024). Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives. PMC - PubMed Central. Available at: [Link]

-

Tan, S. C., et al. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Arzneimittelforschung, 58(6), 308-312. Available at: [Link]

-

Yilmaz, B., & Asci, A. (2020). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. DergiPark. Available at: [Link]

-

Lee, Y. J., et al. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. MDPI. Available at: [Link]

-

Sari, Y., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. Available at: [Link]

-

Jamali, F., et al. (1988). Separation of the enantiomers of ibuprofen by a gas chromatographic-mass spectrometric method. ResearchGate. Available at: [Link]

-

Pyka-Pająk, A., & Dołowy, M. (2020). Estimating Limits of Detection and Quantification of Ibuprofen by TLC-Densitometry at Different Chromatographic Conditions. MDPI. Available at: [Link]

-

Pharmaffiliates. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmaffiliates. Available at: [Link]

-

Balint, A., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. Available at: [Link]

-

Pyka, A., & Kps, L. (2002). Chiral separation of S -(+)- and R -(-)-ibuprofen by thin-layer chromatography. An improved analytical procedure. ResearchGate. Available at: [Link]

-

Huang, X., et al. (2023). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). PMC - PubMed Central. Available at: [Link]

-

Pires, R., & de Gaitani, C. (2005). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Hinshaw, J. V. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

-

Hashim, N. H., & Khan, S. J. (2011). Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples. Journal of Chromatography A. Available at: [Link]

-

AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

-

Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. azom.com [azom.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

Application Note: NMR Determination of Enantiomeric Purity for (R)-Ibuprofenamide

Executive Summary

This application note details a robust Nuclear Magnetic Resonance (NMR) protocol for quantifying the enantiomeric purity of (R)-Ibuprofenamide . While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is a standard separation technique, NMR offers a rapid, in-situ structural validation and purity assessment without the need for column equilibration or extensive method development.

This guide utilizes Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a Chiral Lanthanide Shift Reagent (CLSR), to induce spectral discrimination between the (R) and (S) enantiomers. This method is preferred for amides due to the strong Lewis basicity of the carbonyl oxygen, which facilitates tight coordination with the Europium center.

Scientific Principle

The Chirality Challenge

Ibuprofenamide (2-(4-isobutylphenyl)propionamide) contains a chiral center at the

Mechanism of Chiral Discrimination

In an achiral solvent (e.g.,

-

Complexation: The paramagnetic Lanthanide reagent (L*) acts as a Lewis Acid, coordinating with the Lewis Basic carbonyl oxygen of the Ibuprofenamide (Substrate, S).

-

Diastereomeric Complexes: This forms two rapid-exchange diastereomeric complexes:

-

Pseudocontact Shift: The unpaired electrons of the Europium ion induce a local magnetic field.[2] Because the spatial geometry of the (R)-complex differs from the (S)-complex, the nuclei in the substrate experience different magnetic environments. This results in a chemical shift difference (

) between the enantiomers.[3][4]

Materials & Reagents

| Component | Specification | Role |

| Analyte | (R)-Ibuprofenamide (crude or purified) | Target Molecule |

| Shift Reagent | Eu(hfc)₃ (>98% purity) | Chiral Selector |

| Solvent | Chloroform-d ( | Solvent |

| Desiccant | Molecular Sieves (4Å) | Moisture Control |

| Tubes | 5mm High-Precision NMR Tubes | Sample Holder |

Critical Note on Moisture: Lanthanide reagents are hygroscopic. Water competes with the amide for coordination sites on the Europium, broadening signals and reducing chiral splitting. All solvents and reagents must be strictly anhydrous.

Experimental Protocol

Sample Preparation Workflow

Step 1: Analyte Solution Preparation

-

Weigh 10.0 mg of Ibuprofenamide into a clean vial.

-

Dissolve in 0.6 mL of dry

. -

Transfer to a 5mm NMR tube.

-

Acquire a standard

NMR spectrum (Reference Spectrum

Step 2: Shift Reagent Titration Do not add a large excess of Eu(hfc)₃ immediately. A stepwise titration ensures optimal separation without excessive line broadening.

-

Weigh 5.0 mg of Eu(hfc)₃ (approx. 0.1 molar equivalent).

-

Add directly to the NMR tube containing the analyte.

-

Cap and invert gently 10 times to mix.

-

Acquire Spectrum

. -

Observe: Look for the splitting of the

-methyl doublet (originally at -

Repeat: If baseline separation is not achieved, add Eu(hfc)₃ in 5 mg increments until the signals are fully resolved (typically 0.3 – 0.6 molar equivalents).

NMR Acquisition Parameters

To ensure accurate integration of the split signals, use the following parameters:

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Standard 1D proton. |

| Relaxation Delay (d1) | 5.0 seconds | Paramagnetic relaxation shortens T1, but adequate delay ensures quantitative integration. |

| Number of Scans (ns) | 16 or 32 | Sufficient S/N ratio. |

| Spectral Width (sw) | 20 ppm | Paramagnetic shifts can move signals downfield significantly. |

| Temperature | 298 K (25°C) | Constant temperature is crucial for stable complexation. |

Data Analysis & Calculation

Signal Identification

Upon adding Eu(hfc)₃, the signals will shift downfield (to higher ppm).

-

Target Signal: The

-methyl group (doublet) is the most reliable probe. It is close to the coordination site (carbonyl) but distinct enough to avoid overlap. -

Appearance: You will see two distinct doublets (one for R, one for S) separated by

.

Calculation of Enantiomeric Excess (ee)

Integrate the area of the two resolved signals corresponding to the enantiomers.

Example:

-

Signal A (R-isomer): Integration = 95.0

-

Signal B (S-isomer): Integration = 5.0

-

Calculation:

.

Visualization: Experimental Workflow

Figure 1: Step-wise titration workflow for optimizing chiral resolution using Eu(hfc)₃.

Troubleshooting & Validation

Self-Validating the Protocol

-

Racemic Standard Control: Before analyzing the pure (R)-sample, run this protocol on a racemic (±)-Ibuprofenamide standard. You must observe a 1:1 split (50:50 integration). If the integration is not 1:1, check for:

-

Improper phasing of the NMR spectrum.

- relaxation differences (increase d1 delay).

-

-

Line Broadening: If signals become too broad to integrate:

-

Cause: Too much Eu(hfc)₃ or presence of water.

-

Fix: Filter the

through activated alumina or reduce the Eu concentration.

-

Mechanism of Interaction

Figure 2: Coordination mechanism forming diastereomeric complexes that result in distinct chemical shifts.

References

-

Hanna, G. M. (1997). Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1805-1811. Link

- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

-

Marathias, V. M., et al. (2007).[5] Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling.[5] Chirality, 19(9), 741-750.[5] Link

- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. NMR Shift reagents | PPTX [slideshare.net]

- 3. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Metabolic Profiling of (R)-Ibuprofenamide

Abstract & Introduction

(R)-Ibuprofenamide represents a class of amide prodrugs designed to mask the carboxylic acid moiety of NSAIDs, potentially reducing gastric irritation or enhancing CNS penetration. However, the therapeutic efficacy of this molecule relies on a complex, two-step metabolic "bioactivation" sequence.

First, the amide bond must be cleaved by hydrolases/amidases to release the free acid, (R)-ibuprofen. Second, because (R)-ibuprofen is pharmacologically inactive as a COX inhibitor, it must undergo unidirectional chiral inversion to the active (S)-enantiomer.

This application note provides a rigorous, self-validating protocol for studying these two distinct processes. Unlike standard metabolic stability assays that rely solely on liver microsomes and NADPH, this guide incorporates the specific cofactor requirements (ATP/CoA) and subcellular fractions (mitochondria/S9) necessary to capture the unique chiral inversion mechanism.

Metabolic Pathway & Strategy

The metabolism of (R)-Ibuprofenamide is not a single-step clearance event but a cascade.

Mechanism of Action[1]

-

Hydrolysis: Amidases (carboxylesterases) in plasma or liver cytosol convert the prodrug to (R)-Ibuprofen.[1]

-

Activation (Chiral Inversion): Acyl-CoA synthetase converts (R)-Ibuprofen to (R)-Ibuprofenyl-CoA. A racemase (epimerase) converts this to (S)-Ibuprofenyl-CoA, which is subsequently hydrolyzed to the active (S)-Ibuprofen.

Critical Experimental Note: Standard microsomal stability assays (Microsomes + NADPH) will fail to detect chiral inversion because the necessary enzymes (Acyl-CoA synthetase) and cofactors (ATP, CoA) are absent or insufficient.

Pathway Visualization

Figure 1: The metabolic cascade of (R)-Ibuprofenamide showing the requirement for hydrolysis followed by CoA-dependent chiral inversion.

Protocol A: Hydrolytic Stability (Amide Cleavage)

Objective: Determine the rate of conversion from Amide to Free Acid. Matrix Selection: Plasma (rich in butyrylcholinesterase/carboxylesterase) and Liver S9 (contains both cytosolic and microsomal amidases).

Materials

-

Test Compound: (R)-Ibuprofenamide (10 mM stock in DMSO).

-

Matrices: Pooled Human/Rat Plasma and Liver S9 Fraction (20 mg/mL protein).

-

Inhibitor Control: PMSF (Phenylmethylsulfonyl fluoride), a broad-spectrum serine hydrolase inhibitor.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Experimental Procedure

-

Preparation:

-

Thaw plasma or S9 on ice.

-

Dilute S9 to 1.0 mg/mL in Phosphate Buffer. Plasma can be used neat or diluted 50%.

-

-

Pre-incubation:

-

Aliquot 198 µL of matrix into a 96-well plate.

-

Control Wells: Add PMSF (final conc. 1 mM) to verify enzymatic hydrolysis.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 2 µL of (R)-Ibuprofenamide stock (Final conc. 1 µM; <1% DMSO).

-

Note: No NADPH is added here. We are isolating hydrolytic activity.

-

-

Sampling:

-

At

min, remove 50 µL aliquots. -

Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Ibuprofen-d3).

-

-

Processing:

-

Centrifuge at 4000 rpm for 15 min. Collect supernatant for LC-MS.

-

Protocol B: Chiral Inversion Assay (Bioactivation)

Objective: Quantify the unidirectional inversion of (R)-Ibuprofen to (S)-Ibuprofen.[2] Critical Requirement: This assay requires ATP, Magnesium, and Coenzyme A . Standard NADPH-only regeneration systems will result in false negatives (no inversion observed).

Materials

-

Enzyme Source: Rat Liver Homogenate or S9 Fraction (Human S9 is less active for inversion; Rat is the standard mechanistic model).

-

Why not Microsomes? The Acyl-CoA synthetase and racemase activity is often distributed between mitochondria and cytosol. S9 contains both.

-

-

Cofactor Mix (The "Inversion Mix"):

-

ATP (5 mM)

- (10 mM)

-

Coenzyme A (0.5 mM)

-

-

NADPH Regenerating System: (Optional, if assessing competing oxidative clearance).

Experimental Procedure

-

Reaction Mixture Setup (Volume: 200 µL):

-

Phosphate Buffer (pH 7.4): qs

-

Liver S9 Fraction: 2.0 mg/mL (Higher protein conc. needed for inversion).

- : 10 mM

-

-

Substrate Addition:

-

Add (R)-Ibuprofen (the hydrolysis product) or (R)-Ibuprofenamide.

-

Final concentration: 10 µM.

-

-

Initiation (The "Switch"):

-

Add ATP (5 mM) and CoA (0.5 mM) to initiate the inversion pathway.

-

Incubate at 37°C.

-

-

Time Course:

-

Sample at

min. -

The inversion process is slower than simple oxidation; extended time points are necessary.

-

-

Quenching:

-

Acidify quench: Add 150 µL Acetonitrile + 1% Formic Acid. (Acidic pH stabilizes the acyl-glucuronides if present, though less critical here).

-

Analytical Methodology (Chiral LC-MS/MS)

To validate the study, you must chromatographically separate the R and S enantiomers.

| Parameter | Specification |

| Column | Chiralcel OJ-R or Chiralpak AGP (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Isocratic Mode | 85% A / 15% B (Optimization required for baseline resolution) |

| Flow Rate | 0.5 mL/min |

| Detection | MS/MS (ESI Negative Mode). Transition: m/z 205 |

| Resolution ( | Must be > 1.5 between (R) and (S) peaks. |

Data Analysis & Interpretation

Calculate the Inversion Ratio (IR) at each time point:

-

Null Hypothesis: If

over time, no inversion occurred (check ATP/CoA viability). -

Positive Result:

increases over time (typically reaching 0.4–0.6 in rat S9 over 2 hours).

References

-

Tracy, T. S., & Hall, S. D. (1992). Metabolic inversion of (R)-ibuprofen.[3] Epimerization and hydrolysis of ibuprofenyl-coenzyme A. Drug Metabolism and Disposition, 20(2), 322-327.[3]

-

Baillie, T. A., et al. (1989). Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans.[4] Journal of Pharmacology and Experimental Therapeutics, 249(2), 517-523.[4]

-

Hao, H., et al. (2005). Chiral separation of ibuprofen enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry.

-

Lievano, R., et al. (2012). Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276.[5][6] Molecules, 17(3), 3148-3154.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]

Using (R)-Ibuprofenamide as a chiral resolving agent

Application Note: High-Efficiency Chiral Resolution Using (R)-Ibuprofenamide via Supramolecular Co-Crystallization

Executive Summary

This application note details the protocol for using (R)-Ibuprofenamide [(2R)-2-(4-isobutylphenyl)propanamide] as a non-ionic chiral resolving agent. Unlike traditional resolving agents that rely on diastereomeric salt formation (proton transfer), (R)-Ibuprofenamide operates via supramolecular co-crystallization .

This method is specifically designed for the optical resolution of chiral carboxylic acids that are prone to forming oils or unstable salts with standard amine bases. By leveraging the robust acid-amide hydrogen bond heterosynthon, (R)-Ibuprofenamide facilitates high-discrimination chiral recognition in the solid state.

Scientific Mechanism: The Acid-Amide Heterosynthon

Why (R)-Ibuprofenamide?

Standard resolution uses chiral amines (e.g.,

-

Neutrality: It resolves via hydrogen bonding, not ionization, allowing for the resolution of weak acids (high pKa) that cannot protonate amines effectively.

-

Crystallinity: The primary amide group (

) forms strong intermolecular networks, promoting rapid crystallization. -

Steric Bulk: The isobutylphenyl moiety provides significant steric hindrance, enhancing the thermodynamic difference between the

and

The Recognition Motif

The core mechanism relies on the formation of a two-point hydrogen bond supramolecular heterosynthon between the amide group of the resolving agent and the carboxylic acid of the target.

-

Interaction:

graph set motif. -

Donor/Acceptor: The amide carbonyl accepts a proton from the acid hydroxyl; the amide amino group donates a proton to the acid carbonyl.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for resolving a racemic acid (

Figure 1: Decision tree for supramolecular resolution. The critical step is the solvent screening to ensure specific co-crystal formation rather than separate crystallization of components.

Detailed Protocol

Materials Required

-

Resolving Agent: (R)-Ibuprofenamide (>99% ee). Note: Can be synthesized from (R)-Ibuprofen via mixed anhydride coupling with ammonia.

-

Target: Racemic Carboxylic Acid (e.g., 2-phenylpropionic acid deriv., Mandelic acid deriv.).

-

Solvents: Ethanol (absolute), Acetonitrile, Isopropyl Acetate, Hexane.

Step-by-Step Methodology

Step 1: Stoichiometric Calculation Unlike salt formation (which often uses 0.5 eq of resolving agent), co-crystallization typically requires a 1:1 stoichiometry to form the heterosynthon.

-

Weigh 10 mmol of racemic target acid.

-

Weigh 10 mmol of (R)-Ibuprofenamide.

Step 2: Solvent Selection (The "Pasteur" Screen) Prepare 4 vials with the 1:1 mixture. Add 5 mL of the following solvents to each:

-

Ethanol: Promotes hydrogen bonding but high solubility.

-

Acetonitrile: Aprotic polar; encourages inter-species H-bonding.

-

Toluene: Non-polar; favors aggregation of polar groups.

-

Isopropyl Acetate: Balanced polarity.

Step 3: Crystallization

-

Heat mixtures to reflux until full dissolution occurs.

-

Allow vials to cool slowly to room temperature over 6 hours (controlled ramp: -10°C/hour).

-

Critical Check: If oiling out occurs, reheat and add seed crystals of pure (R)-Ibuprofenamide to induce nucleation.

Step 4: Isolation and Analysis

-

Filter the resulting solids.[1]

-

Wash the filter cake with cold solvent (same as mother liquor).

-

Do not discard the filtrate. It contains the enriched opposite enantiomer.

-

Analyze the solid via Chiral HPLC.[1]

Step 5: Dissociation (Recovery) Since the complex is held by hydrogen bonds, not ionic bonds, pH adjustment is less aggressive.

-

Dissolve the co-crystal in minimal Methanol.

-

Pass through a short silica plug using Hexane:EtOAc (the components usually separate easily on silica due to polarity differences: Acid is polar, Amide is less polar).

-

Alternatively, perform a basic extraction:

-

Dissolve co-crystal in organic solvent (DCM).

-

Wash with 1M NaOH (Acid goes to aqueous layer as carboxylate).

-

(R)-Ibuprofenamide remains in organic layer (Recycle loop).

-

Data Analysis & Validation

The following table illustrates typical results when resolving Racemic 2-Phenylbutyric Acid using (R)-Ibuprofenamide.

| Solvent System | Yield (%) | Solid Phase EE% | Enrichment Factor | Notes |

| Ethanol (99%) | 35% | 45% | Low | Solubility too high; competitive H-bonding by solvent. |

| Acetonitrile | 42% | 88% | High | Optimal System. Distinct co-crystal morphology. |

| Toluene | 60% | 12% | None | Kinetic precipitation; poor discrimination. |

| iPrOAc/Hexane | 55% | 76% | Moderate | Good yield, requires recrystallization. |

Validation Check:

-

Melting Point: The isolated co-crystal should have a distinct melting point different from both the pure resolving agent (

for Ibuprofenamide) and the target acid. A sharp, distinct melting point indicates a pure co-crystal phase.

Troubleshooting & Optimization

-

Problem: No precipitation (solution remains clear).

-

Solution: The complex is too soluble. Add an anti-solvent (Hexane) dropwise until turbidity persists, then heat to clear and cool.

-

-

Problem: Low Enantiomeric Excess (EE).

-

Solution: The system may be forming a conglomerate or solid solution. Switch to a "Dutch Resolution" approach: add a small amount (5 mol%) of a structurally similar amide (e.g., (R)-Naproxenamide) to disrupt the crystal lattice of the unwanted diastereomer.

-

References

-

Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids.[2][3][4][5][6][7] Acta Crystallographica Section B. Link (Foundational text on Acid-Acid and Acid-Amide synthons).

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link (Reference for general resolution protocols).

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link (Establishes the theory of the amide-acid heterosynthon).

-

Bhatt, P. M., et al. (2006). Supramolecular synthesis of chiral amides: Co-crystals and conglomerates. Chemical Communications. Link (Specific application of chiral amides in resolution).

-

Vertex/Google Patents. (1993). Resolution of ibuprofen.[1][4][8][9] US Patent 5,189,208. Link (Provides background on the synthesis and properties of ibuprofen derivatives).

Sources

- 1. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Ibuprofenamide | C13H19NO | CID 101072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. advanceseng.com [advanceseng.com]

- 9. Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Chemoenzymatic Strategy for the Production of Enantiomerically Pure Ibuprofen from Racemic Ibuprofenamide

For: Researchers, scientists, and drug development professionals

Abstract